4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Description
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at position 5 and a piperazine moiety modified with a 4-ethoxybenzyl group at position 2. This structure confers unique physicochemical and pharmacological properties. The compound’s molecular formula is C₂₆H₂₇N₄OS, with a molecular weight of approximately 453.6 g/mol. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, under controlled conditions using catalysts like palladium or copper .
Properties
IUPAC Name |
4-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-2-30-21-10-8-19(9-11-21)16-28-12-14-29(15-13-28)24-23-22(20-6-4-3-5-7-20)17-31-25(23)27-18-26-24/h3-11,17-18H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSRQVMNQKCEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials
Cyclization: The initial step involves the formation of the thienopyrimidine core through cyclization reactions. This can be achieved using various cyclization agents and conditions, such as the use of sulfur-containing reagents and appropriate catalysts.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thienopyrimidine intermediate.
Ethoxybenzyl Substitution: The final step involves the substitution of the piperazine ring with the ethoxybenzyl group. This can be achieved using ethoxybenzyl halides or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or thienopyrimidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives with piperazine-linked substituents exhibit structural and functional diversity. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
Substituent Effects on Bioactivity: Halogenated Benzyl Groups (e.g., 3,4-dichlorobenzyl in ): Increase electrophilicity and target binding affinity, making these analogs potent in antimicrobial and kinase inhibition. Ethoxy/Methoxy Groups: Enhance lipophilicity and metabolic stability. The ethoxy group in the target compound may offer better CNS penetration compared to methoxy analogs .
Synthetic Challenges :
- The 4-ethoxybenzyl group requires careful handling due to its sensitivity to acidic conditions, unlike chloro or methoxy substituents, which are more stable .
- Piperazine cyclization steps often necessitate catalysts like DMF or dioxane, with yields varying based on substituent reactivity .
Pharmacokinetic Profiles :
- Compounds with chlorinated substituents (e.g., ) exhibit longer half-lives but higher hepatotoxicity risks.
- The target compound’s ethoxy group balances lipophilicity and safety, as seen in preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
